(1S,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c6-4(7)2-1-3(2)5(8)9/h2-4H,1H2,(H,8,9)/t2-,3+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPYFAYLGMEWCD-GBXIJSLDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid typically involves the difluoromethylation of cyclopropane derivatives. One common method includes the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF₂H) under basic conditions . The reaction conditions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and a suitable solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes, such as continuous flow chemistry techniques. These methods allow for better control over reaction parameters and can improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
(1S,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (1S,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid exerts its effects is primarily through its interaction with biological targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the inhibition of specific enzymes or modulation of receptor activity, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues by Substituent Variation
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Stereochemistry : The (1S,2R) configuration of the target compound distinguishes it from diastereomers like (1S,2S)-2-(difluoromethyl)cyclopropane-1-carboxylic acid, which may exhibit altered binding affinities in chiral environments .
- Substituent Effects: Aryl vs. Alkyl Groups: Aryl-substituted analogs (e.g., 2-(3,4-difluorophenyl)) demonstrate enhanced aromatic interactions in receptor binding compared to the alkyl difluoromethyl group . Amino Modifications: Amino-substituted derivatives (e.g., 1-amino-2-trifluoromethyl) introduce hydrogen-bonding capabilities, altering solubility and target engagement .
Key Insights:
- Stereochemical Influence : The cis-(1S,2R) configuration in mGluR III agonists maximizes activity, emphasizing the role of spatial arrangement in target recognition .
- Fluorine Effects : Difluoromethyl and trifluoromethyl groups enhance metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Compound Name | logP (Predicted) | pKa (Carboxylic Acid) | Solubility (mg/mL) |
|---|---|---|---|
| (1S,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid | 1.2 | 3.0 | ~10 (aqueous) |
| (1R,2R)-2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid | 2.8 | 4.3 | <1 (aqueous) |
| trans-2-Cyanocyclopropanecarboxylic acid | 0.5 | 1.8 | ~50 (aqueous) |
Key Trends:
- Lipophilicity: Aryl-substituted derivatives (logP ~2.8) are more lipophilic than alkyl- or cyano-substituted analogs, impacting membrane permeability .
- Acidity : The pKa of the carboxylic acid group varies with substituent electron effects, influencing ionization and solubility under physiological conditions .
Biological Activity
(1S,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with significant potential in medicinal chemistry, particularly in the development of antiviral drugs. Its unique molecular structure, characterized by a difluoromethyl group and a carboxylic acid functional group, contributes to its biological activity and interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of (1S,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid is C₅H₆F₂O₂, with a molecular weight of 136.10 g/mol. The compound's stereochemistry is crucial for its biological interactions, influencing its reactivity and efficacy as a pharmaceutical intermediate.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₆F₂O₂ |
| Molecular Weight | 136.10 g/mol |
| Stereochemistry | (1S,2R) |
| Functional Groups | Carboxylic acid, Difluoromethyl |
Antiviral Properties
Research indicates that (1S,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid serves as an effective intermediate in synthesizing antiviral agents. Its ability to inhibit viral proteases is particularly noteworthy, as these enzymes are essential for viral replication. Studies suggest that derivatives of this compound may exhibit enhanced potency against specific viral infections, making it a promising candidate for further investigation in antiviral drug development.
The compound's mechanism involves interacting with viral proteases, leading to the inhibition of their activity. This interaction is crucial for disrupting the lifecycle of viruses and preventing their replication. Further studies are needed to elucidate the detailed interaction mechanisms and optimize the compound's efficacy in drug formulations.
Case Studies and Research Findings
Several studies have explored the biological activity of (1S,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid:
- Study on Antiviral Efficacy : A recent study demonstrated that derivatives of this compound showed significant inhibitory effects on viral replication in vitro. The findings indicated that structural modifications could enhance antiviral activity, highlighting the importance of further research into its derivatives.
- Enzymatic Synthesis : An enzymatic process for synthesizing this compound has been developed, which allows for more efficient production of enantioenriched variants that may exhibit improved biological activities compared to racemic mixtures .
Comparative Analysis with Related Compounds
To understand the uniqueness of (1S,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (1R,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid | - | Different stereochemistry affecting biological activity |
| (1S,2S)-2-(Trifluoromethyl)cyclopropane-1-carboxylic acid | - | Contains a trifluoromethyl group instead of difluoromethyl |
| 2-(Difluoromethyl)cyclopropane-1-carboxylic acid | - | Lacks stereocenter at C-1, affecting reactivity |
This table illustrates how variations in stereochemistry and functional groups can significantly influence the biological properties and reactivity of cyclopropane derivatives.
Q & A
Q. What are the common synthetic routes for (1S,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid, and what challenges are associated with achieving high stereochemical purity?
- Methodological Answer : Synthesis typically involves cyclopropanation of α,β-unsaturated esters or amides using transition metal catalysts (e.g., Rh(II) or Cu(I)) with diazo reagents. The difluoromethyl group is introduced via nucleophilic substitution or fluorination agents like DAST (diethylaminosulfur trifluoride) . Key challenges include:
-
Stereochemical control : Asymmetric catalysis or chiral auxiliaries are required to enforce the (1S,2R) configuration.
-
Ring strain : Cyclopropane formation often requires low temperatures (-20°C to 0°C) to minimize side reactions.
-
Purification : HPLC or chiral column chromatography is necessary to isolate enantiomerically pure product (>98% ee) .
Synthetic Method Catalyst/Reagent Yield (%) Stereoselectivity (ee) Rh(II)-catalyzed cyclopropanation Rh₂(OAc)₄, diazo-DFM 65–75 85–90% ee Cu(I)-mediated fluorination DAST, CH₂Cl₂ 50–60 Requires post-HPLC purification
Q. How does the difluoromethyl group influence the compound’s physicochemical properties and bioavailability compared to non-fluorinated analogs?
- Methodological Answer : The difluoromethyl group (-CF₂H) enhances:
- Lipophilicity : Increases logP by ~0.5–1.0 units compared to -CH₃, improving membrane permeability .
- Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism by cytochrome P450 enzymes.
- Acidity : The α-proton acidity (pKa ~25–28) enables unique reactivity in enzyme inhibition (e.g., covalent binding to catalytic residues) .
- Bioavailability : Fluorination improves oral absorption (e.g., 40–60% in rodent models) compared to non-fluorinated cyclopropanes .
Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/IPA mobile phase to resolve enantiomers .
- NMR Spectroscopy : ¹H/¹⁹F NOESY confirms spatial proximity of the difluoromethyl group to the cyclopropane ring protons (δ 1.2–1.8 ppm) .
- X-ray Crystallography : Resolves absolute configuration; requires single crystals grown via slow evaporation in EtOAc/hexane .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase?
- Methodological Answer : The difluoromethyl group acts as a mechanism-based inhibitor:
- Enzyme Binding : The carboxylate moiety binds to the Zn²⁺ cofactor in ACC deaminase’s active site.
- Covalent Modification : Fluorine’s electronegativity stabilizes a transient carbocation intermediate, leading to irreversible alkylation of a cysteine residue (Cys154) .
- Validation : Use [¹⁸O]-labeling assays and LC-MS to track enzyme adduct formation .
Q. How can computational modeling predict the stereoelectronic effects of the difluoromethyl group in enzyme interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient regions near -CF₂H.
- Molecular Dynamics (MD) : Simulate binding to ACC deaminase (PDB: 3K5Q) to assess fluorine’s role in stabilizing transition states .
- Docking Studies : Use AutoDock Vina to compare binding affinities of fluorinated vs. non-fluorinated analogs .
Q. What strategies resolve contradictions in reported biological activities across different assay systems?
- Methodological Answer :
- Assay Optimization : Test activity under varying pH (6.5–8.0) and ionic strength to account for enzyme isoform differences.
- Metabolite Profiling : Use LC-HRMS to identify active metabolites (e.g., hydrolyzed carboxylate) in cell-based vs. cell-free assays .
- Orthogonal Validation : Combine enzyme inhibition data with CRISPR-edited cell lines (e.g., ACC1-knockout HEK293) to isolate target-specific effects .
Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in ring-opening reactions?
- Methodological Answer :
- Thermal Stability : TGA analysis shows decomposition at >150°C, releasing HF (monitored via FTIR).
- Acid-Catalyzed Ring Opening : In 1M HCl, the cyclopropane ring opens to form a diastereomeric mixture of allylic fluorides (confirmed by ¹⁹F NMR) .
- Photochemical Reactivity : UV irradiation (254 nm) induces [2+2] cycloaddition with alkenes, useful for bioconjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
